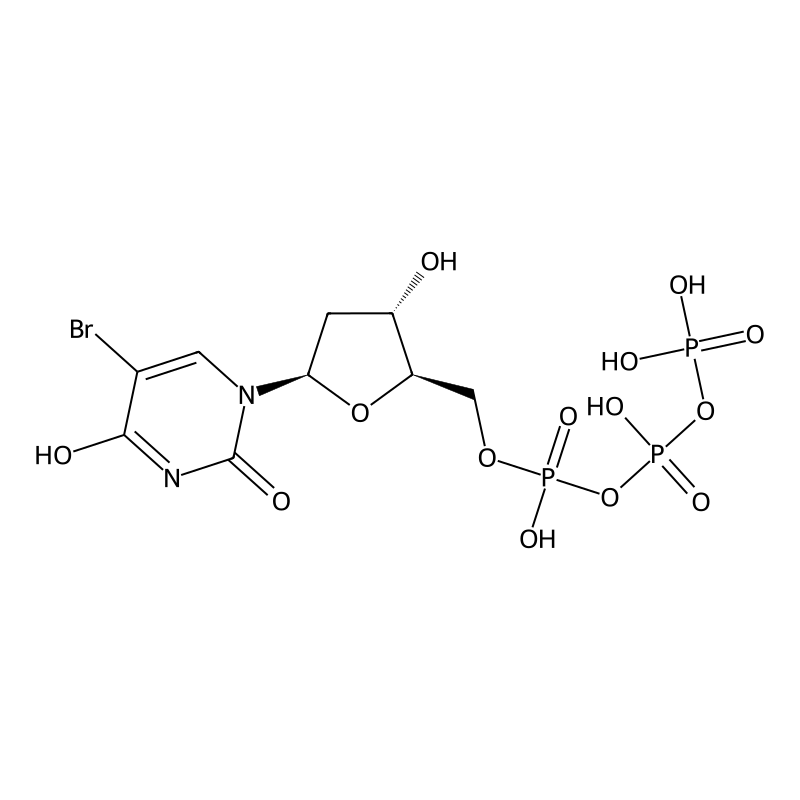

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studying Cell Proliferation

One major application of 5-BrdUTP is in studying cell proliferation. Cells undergoing DNA replication, particularly those actively dividing, readily incorporate 5-BrdUTP into their newly synthesized DNA. By labeling cells with 5-BrdUTP and then using specific antibodies or fluorescent tags that bind to the incorporated BrdU, researchers can identify and quantify proliferating cells within a population. This technique is particularly useful for studying cell growth in tissues, analyzing the effects of various stimuli on cell division, and investigating tumor cell proliferation rates [].

Detecting DNA Damage and Repair

The incorporation of 5-BrdUTP can also be used to detect DNA damage and repair mechanisms. Techniques like the TUNEL assay (Terminal deoxynucleotidyl Transferase dUTP Nick End Labeling) utilize the ability of terminal deoxynucleotidyl transferase (TdT) to preferentially incorporate BrdUTP at the 3'-OH ends of DNA strand breaks. By detecting the incorporated BrdU, researchers can visualize and quantify DNA fragmentation associated with apoptosis (programmed cell death) or other DNA damage events [, ].

Visualizing DNA Synthesis and Replication

5-BrdUTP can be a valuable tool for visualizing and studying DNA synthesis and replication patterns in cells. By incorporating BrdU into newly synthesized DNA and then using immunofluorescence or other detection methods, researchers can track the progression of DNA replication forks and analyze replication timing of specific DNA regions within the genome [].

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is a synthetic nucleoside analog derived from deoxyuridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a bromine atom. This modification allows the compound to be incorporated into DNA in place of thymidine during DNA synthesis. Its primary role is in molecular biology and biochemistry, particularly for studying cell proliferation, DNA synthesis, and mutagenesis. The compound is often utilized as a labeling substrate in terminal deoxynucleotidyl transferase reactions, facilitating the detection of DNA synthesis through immunological techniques or derivatization methods such as biotinylation .

5-BrdUTP's primary mechanism of action in research applications relies on its incorporation into newly synthesized DNA. This incorporation can be detected using various methods, including:

- Immunological techniques: Antibodies specific to the bromine group on 5-BrdU can be used to identify cells undergoing active DNA replication [].

- Biotinylation or other labeling methods: 5-BrdU can be further labeled with biotin or other tags for detection using fluorescent or chromogenic techniques.

These detection methods allow researchers to study various cellular processes, including cell proliferation, DNA damage repair, and differentiation [].

5-BrdUTP is generally considered non-toxic but should be handled with care following standard laboratory practices for biological materials []. It is recommended to wear gloves and protective eyewear when handling 5-BrdUTP solutions. Discard waste according to institutional guidelines for biological waste disposal.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., thiols or amines) under basic conditions.

- Hydrolysis: The triphosphate group can be hydrolyzed to yield diphosphate and monophosphate derivatives.

- Oxidation and Reduction: Although less common, the compound can participate in redox reactions .

Common Reagents and Conditions- Bromination: Conducted using bromine or N-bromosuccinimide in an organic solvent.

- Phosphorylation: Involves phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry.

- Hydrolysis: Performed under acidic or enzymatic conditions.

The biological activity of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is primarily linked to its incorporation into DNA during the S phase of the cell cycle. By substituting for thymidine, it allows researchers to study various cellular processes, including:

- Cell Proliferation: The compound is instrumental in assessing normal and tumor cell proliferation profiles.

- DNA Synthesis: It serves as a substrate for DNA polymerases, enabling the analysis of DNA replication mechanisms.

- Mutagenesis Studies: Its incorporation can lead to mutations, making it valuable for studying genetic alterations and their consequences .

The synthesis of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt typically involves several key steps:

- Bromination: Starting with 2'-deoxyuridine, bromination occurs at the 5th position using bromine or a brominating agent like N-bromosuccinimide.

- Phosphorylation: The resulting brominated product is phosphorylated to yield the triphosphate derivative using phosphorylating agents such as phosphorus oxychloride.

- Sodium Salt Formation: The triphosphate derivative is converted into its sodium salt form by neutralization with sodium hydroxide or sodium bicarbonate .

Industrial Production Methods

In industrial settings, these synthetic routes are scaled up, employing controlled conditions to ensure high yield and purity. Automated synthesizers are often used for efficient phosphorylation and large-scale production, followed by purification techniques like chromatography.

The applications of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt are diverse:

- Molecular Biology: It is widely used in experiments involving DNA synthesis and labeling.

- Cancer Research: The compound aids in studying cancer cell proliferation and the effects of potential therapeutic agents.

- Diagnostic Techniques: Utilized in immunological assays to detect DNA incorporation and analyze cellular responses to various stimuli .

Studies involving 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt focus on its interactions with various biomolecules. Its incorporation into DNA can influence gene expression and cellular behavior. Additionally, it can interact with enzymes involved in DNA synthesis, affecting their activity and specificity during replication processes .

Several compounds share structural similarities with 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt. These include:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| 2'-Deoxyuridine 5'-triphosphate | No halogen substitution | Natural nucleotide used in DNA synthesis |

| 5-Iodo-2'-deoxyuridine 5'-triphosphate | Iodine substitution at the same position | Higher mutagenic potential due to iodine |

| 5-Methyl-2'-deoxyuridine 5'-triphosphate | Methyl group instead of bromine | Less mutagenic; used in epigenetic studies |

| Uridine 5'-triphosphate | No deoxyribose; contains ribose instead | Involved in RNA synthesis |

Uniqueness of 5-Bromo-2'-deoxyuridine 5'-triphosphate Sodium Salt

What sets 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt apart from these similar compounds is its specific incorporation into DNA as a thymidine analog with mutagenic properties. Its unique bromination allows for distinct labeling techniques that are particularly useful in cancer research and cellular proliferation studies .